

Solubility Profile of 2,4-Diaminophenoxyethanol Dihydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Diaminophenoxyethanol
Dihydrochloride

Cat. No.: B11728004

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Abstract

2,4-Diaminophenoxyethanol Dihydrochloride (CAS: 66422-95-5), a key intermediate and oxidative coupler, sees extensive application in the cosmetics industry, particularly in permanent hair dye formulations.[1][2][3][4] Its efficacy and safety in these applications are fundamentally linked to its solubility characteristics. A thorough understanding of its behavior in aqueous and organic media is paramount for formulators, analytical scientists, and toxicologists to ensure product stability, performance, and regulatory compliance. This guide provides a detailed analysis of the solubility of **2,4-Diaminophenoxyethanol Dihydrochloride**, synthesizes field-proven insights into experimental determination, and offers a robust, self-validating protocol for solubility assessment.

Introduction: Chemical Identity and Formulation Significance

2,4-Diaminophenoxyethanol Dihydrochloride is an aromatic amine salt with the chemical formula $C_8H_{12}N_2O_2 \cdot 2HCl$ and a molecular weight of approximately 241.11 g/mol.[5] It typically appears as a grey to pale pink-grey crystalline powder.[1][6] In oxidative hair colorants, it functions as a "coupler," reacting with a "developer" (e.g., p-phenylenediamine) in the presence

of an oxidizing agent like hydrogen peroxide to form larger dye molecules within the hair shaft.
[4]

The dihydrochloride salt form is specifically engineered to confer aqueous solubility, a critical attribute for its application in water-based dye formulations. The solubility dictates not only the maximum concentration achievable in a formulation but also influences reaction kinetics, skin penetration, and the overall toxicological profile.[7]

Aqueous Solubility: A Quantitative Analysis

2,4-Diaminophenoxyethanol Dihydrochloride exhibits excellent solubility in water. This is a direct consequence of its molecular structure, which combines the hydrophilic properties of a phenoxyethanol moiety with two protonated amino groups, forming a highly polar dihydrochloride salt.

Quantitative Data: Published data consistently indicates a high degree of water solubility.

- Solubility in Water: 425 g/L (at 20°C)[6][7][8]

Causality Behind High Aqueous Solubility:

- **Ionic Nature:** As a dihydrochloride salt, the compound fully dissociates in water into a dicationic organic species and two chloride anions. This ionic character dramatically enhances its interaction with polar water molecules.
- **Hydrogen Bonding:** The presence of hydroxyl (-OH) and protonated amino (-NH₃⁺) groups allows for extensive hydrogen bonding with the surrounding water molecules, further facilitating dissolution.
- **pH of Aqueous Solutions:** The presence of the hydrochloride counterions results in a distinctly acidic aqueous solution, with a pH of approximately 1.[7][8] This acidic environment ensures the amino groups remain fully protonated, maintaining the compound's high solubility.

It is also noted that while the compound is soluble in cold water, its solubility further increases with rising water temperature.[6]

Organic Solvent Compatibility: A Qualitative Overview

The solubility of **2,4-Diaminophenoxyethanol Dihydrochloride** in organic solvents is markedly limited, a profile consistent with its ionic salt structure. The compound's polarity governs its compatibility with organic media.

Solubility Profile:

- **Polar Aprotic Solvents:** It is described as slightly soluble in dimethyl sulfoxide (DMSO).^{[6][8]} ^[9] This limited solubility is attributed to DMSO's high polarity, which can solvate the cationic species to some extent.
- **Polar Protic Solvents:** It is also reported as slightly soluble in methanol.^{[6][8][9]} However, it is noted as insoluble in 95% ethanol, indicating that the decreasing polarity from methanol to ethanol significantly reduces compatibility.^[8]
- **Less Polar/Non-Polar Solvents:** The compound is reported as insoluble in acetone.^[8] One source suggests solubility in acetone and chloroform, but this appears to be an outlier against the consensus in technical data sheets.^[2]

Expert Insight: The low solubility in most organic solvents is a critical consideration for analytical method development. For instance, while DMSO can be used as a solvent for stock solutions in toxicological studies, its limited capacity must be acknowledged.^{[10][11]} The free base form of this compound, being non-ionic, would be expected to exhibit significantly greater solubility in organic solvents, though specific data is scarce.^[8]

Summary of Solubility Data

For ease of reference, the solubility characteristics are summarized below.

Solvent	Formula	Type	Reported Solubility	Temperature (°C)	Reference(s)
Water	H ₂ O	Polar Protic	425 g/L	20	[6] [7] [8]
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	Polar Aprotic	Slightly Soluble	Room Temp.	[6] [8] [9]
Methanol	CH ₃ OH	Polar Protic	Slightly Soluble	Room Temp.	[6] [8] [9]
Ethanol (95%)	C ₂ H ₅ OH	Polar Protic	Insoluble	Room Temp.	[8]
Acetone	C ₃ H ₆ O	Polar Aprotic	Insoluble	Room Temp.	[8]

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

To ensure trustworthy and reproducible data, a well-controlled experimental protocol is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility. This protocol is designed as a self-validating system.

Objective: To determine the equilibrium solubility of **2,4-Diaminophenoxyethanol Dihydrochloride** in a specified solvent at a controlled temperature.

Pillar of Expertise & Experience: We do not simply mix and measure. We establish a thermodynamic equilibrium. This is achieved by ensuring an excess of the solid is present throughout the experiment, allowing the solution to reach its saturation point under constant agitation and temperature. Verifying that the concentration is stable over an extended period (e.g., at 24 and 48 hours) provides confidence that equilibrium, not a metastable state, has been reached.

Methodology:

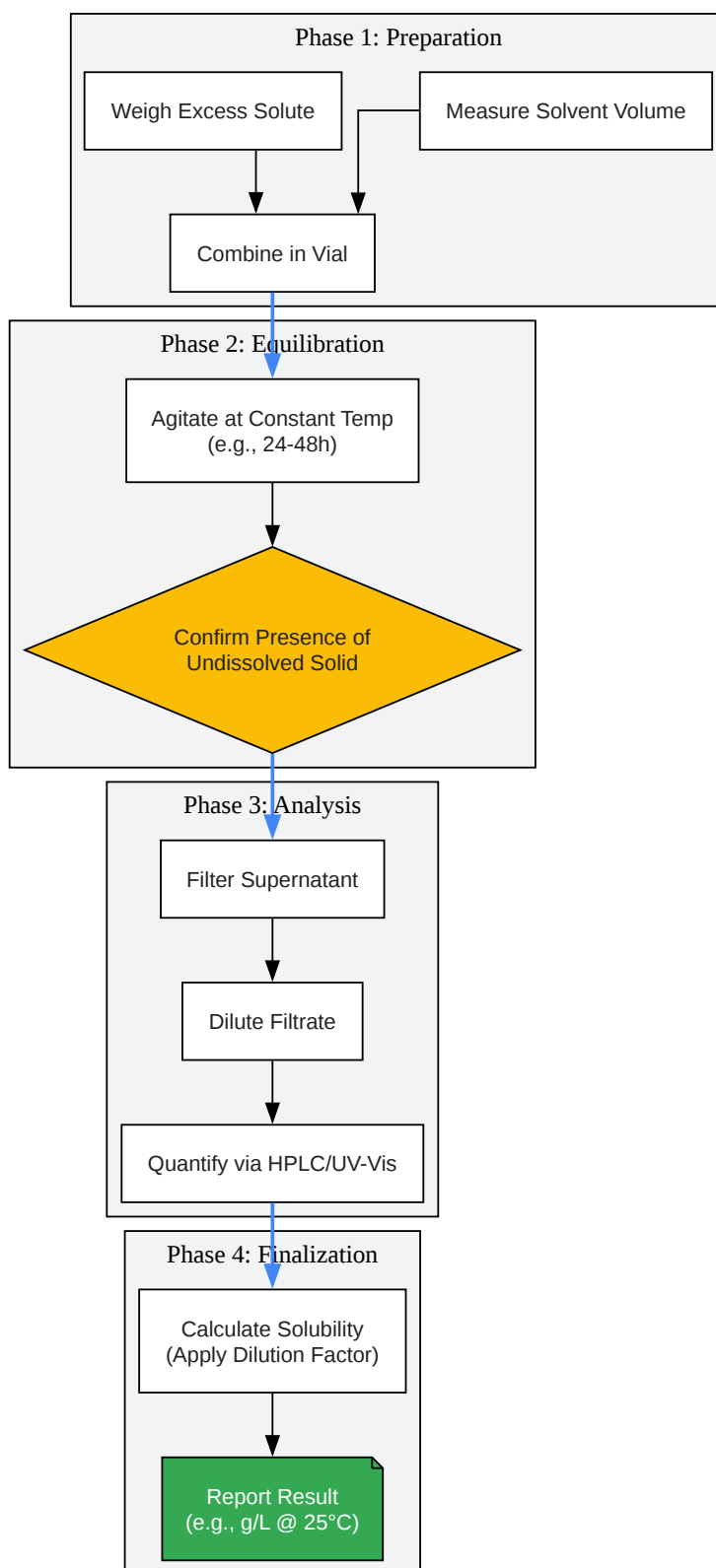
- Preparation of Solvent System:

- Prepare the desired solvent (e.g., deionized water, pH 7.4 phosphate buffer, DMSO). Degas the solvent if necessary, particularly for HPLC analysis.
- Addition of Solute:
 - To a series of glass vials, add a known volume of the solvent (e.g., 5 mL).
 - Add an excess amount of **2,4-Diaminophenoxyethanol Dihydrochloride** to each vial. "Excess" means enough solid is added so that it remains visible at the end of the equilibration period. This is the cornerstone of the self-validating system, as it provides physical proof of saturation.
- Equilibration:
 - Seal the vials securely.
 - Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., $25^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$).
 - Agitate the samples at a constant speed for a predetermined period, typically 24 to 48 hours. The goal is to reach a state where the rate of dissolution equals the rate of precipitation.
- Sample Collection and Phase Separation:
 - After equilibration, allow the vials to stand briefly at the experimental temperature to let the excess solid settle.
 - Withdraw an aliquot of the supernatant using a syringe.
 - Immediately filter the aliquot through a solvent-compatible, low-binding syringe filter (e.g., $0.22\ \mu\text{m}$ PVDF) into a clean vial. Causality: This step is critical. Filtration removes all undissolved microparticulates, ensuring that only the dissolved analyte is measured. The filtration must be done quickly to prevent temperature changes that could alter solubility.
- Quantification:

- Prepare a stock solution of **2,4-Diaminophenoxyethanol Dihydrochloride** of known concentration in the chosen solvent.
- Create a series of calibration standards by serially diluting the stock solution.
- Accurately dilute the filtered saturated solution (the filtrate) to bring its concentration within the linear range of the calibration curve.
- Analyze the calibration standards and the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy.
- Calculation and Reporting:
 - Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
 - Determine the concentration of the diluted sample from the calibration curve.
 - Calculate the original solubility (S) in the saturated solution using the following formula: $S \text{ (g/L)} = C_{\text{measured}} \text{ (g/L)} \times \text{Dilution Factor}$
 - The result should be reported as mass per volume (e.g., g/L or mg/mL) at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Isothermal Shake-Flask protocol, emphasizing the key stages for ensuring data integrity.



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Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Conclusion

2,4-Diaminophenoxyethanol Dihydrochloride is a highly water-soluble compound (425 g/L at 20°C), a characteristic driven by its ionic salt form.[6][7][8] Conversely, it exhibits limited to poor solubility in common organic solvents, with slight solubility observed only in highly polar media like DMSO and methanol.[6][8][9] This distinct solubility profile is fundamental to its application in aqueous-based cosmetic formulations. For researchers and developers, adherence to rigorous, self-validating experimental protocols, such as the isothermal shake-flask method detailed herein, is imperative for generating accurate and reliable solubility data essential for robust product development, analytical characterization, and comprehensive safety assessment.

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- To cite this document: BenchChem. [Solubility Profile of 2,4-Diaminophenoxyethanol Dihydrochloride: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11728004#2-4-diaminophenoxyethanol-dihydrochloride-solubility-in-water-and-organic-solvents>]

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